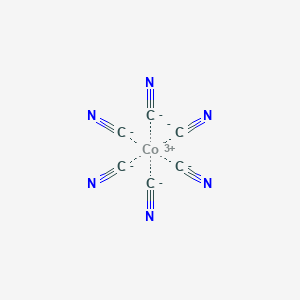![molecular formula C23H36O5 B1230915 (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-9-methyldeca-1,8-dienyl]-5-oxocyclopentyl]hept-5-enoic acid CAS No. 59982-03-5](/img/structure/B1230915.png)
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-9-methyldeca-1,8-dienyl]-5-oxocyclopentyl]hept-5-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
20-Isopropylidene Prostaglandin E2 is a synthetic derivative of Prostaglandin E2, a naturally occurring prostaglandin with significant physiological roles. Prostaglandins are lipid compounds derived from fatty acids and have diverse hormone-like effects in animals. Prostaglandin E2, in particular, is known for its role in inflammation, fever, and the induction of labor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 20-Isopropylidene Prostaglandin E2 typically involves the modification of the Prostaglandin E2 molecule. The process begins with the extraction of arachidonic acid, which is then converted into Prostaglandin E2 through a series of enzymatic reactions involving cyclooxygenase (COX) enzymes . The isopropylidene group is introduced through a chemical reaction that involves the use of isopropylidene acetone under acidic conditions .
Industrial Production Methods: Industrial production of 20-Isopropylidene Prostaglandin E2 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification .
Analyse Des Réactions Chimiques
Types of Reactions: 20-Isopropylidene Prostaglandin E2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols .
Applications De Recherche Scientifique
20-Isopropylidene Prostaglandin E2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of prostaglandins under various chemical conditions.
Biology: Investigated for its role in cellular signaling and inflammation.
Medicine: Explored for its potential therapeutic effects in conditions like pulmonary hypertension and reproductive health.
Industry: Utilized in the development of pharmaceuticals and as a biochemical reagent
Mécanisme D'action
The mechanism of action of 20-Isopropylidene Prostaglandin E2 involves its interaction with specific prostaglandin receptors, primarily the EP receptors (EP1, EP2, EP3, and EP4). These receptors are G-protein-coupled receptors that mediate various physiological responses, including inflammation, pain, and smooth muscle contraction. The binding of 20-Isopropylidene Prostaglandin E2 to these receptors activates intracellular signaling pathways, leading to the production of secondary messengers like cyclic AMP (cAMP) and the activation of protein kinases .
Comparaison Avec Des Composés Similaires
Prostaglandin E1 (Alprostadil): Used in the treatment of erectile dysfunction and to maintain the patency of the ductus arteriosus in newborns.
Prostaglandin F2α (Dinoprost): Used to induce labor and control postpartum hemorrhage.
Prostaglandin I2 (Prostacyclin): Used in the treatment of pulmonary arterial hypertension
Uniqueness: 20-Isopropylidene Prostaglandin E2 is unique due to its specific structural modification, which imparts distinct pharmacological properties. This modification can enhance its stability and bioavailability, making it a valuable compound for research and therapeutic applications .
Propriétés
Numéro CAS |
59982-03-5 |
|---|---|
Formule moléculaire |
C23H36O5 |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-9-methyldeca-1,8-dienyl]-5-oxocyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C23H36O5/c1-17(2)10-6-5-7-11-18(24)14-15-20-19(21(25)16-22(20)26)12-8-3-4-9-13-23(27)28/h3,8,10,14-15,18-20,22,24,26H,4-7,9,11-13,16H2,1-2H3,(H,27,28)/b8-3-,15-14+/t18-,19+,20+,22+/m0/s1 |
Clé InChI |
STPUFZJFXIWGCZ-SIIFEQSASA-N |
SMILES |
CC(=CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O)C |
SMILES isomérique |
CC(=CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O)C |
SMILES canonique |
CC(=CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O)C |
Synonymes |
20-isopropylidene PGE2 20-isopropylidene prostaglandin E2 CS 412 CS-412 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-Ethyl-6-[6-[5-[5-ethyl-2-hydroxy-5-(1-hydroxybutyl)-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2,4-dihydroxy-3-methyloxan-2-yl]butanoic acid](/img/structure/B1230832.png)



![6-methyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1230840.png)





![(E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine](/img/structure/B1230851.png)

![5-methyl-4-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-2-phenyl-4H-pyrazol-3-one](/img/structure/B1230856.png)
![7,8-dihydroxy-1-methoxy-3-methyl-10-oxo-3,4-dihydro-1H-pyrano[4,3-b]chromene-9-carboxylic acid](/img/structure/B1230857.png)
